molecular formula C5H10ClF2N B134069 4,4-Difluoropiperidine hydrochloride CAS No. 144230-52-4

4,4-Difluoropiperidine hydrochloride

Cat. No.: B134069
CAS No.: 144230-52-4
M. Wt: 157.59 g/mol
InChI Key: OABUKBBBSMNNPM-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidine hydrochloride is a versatile compound with significant properties and applications. It is a crystalline solid with high solubility in water, making it valuable in pharmaceutical and chemical industries. This compound shows promise in treating neurological disorders due to its potent enzyme inhibitory effects. Additionally, it is stable, relatively non-toxic, and useful in organic synthesis .

Mechanism of Action

Target of Action

4,4-Difluoropiperidine hydrochloride is a derivative of piperidine . It is primarily used as a pharmaceutical intermediate . The compound is a crucial fragment in the development of novel histamine-3 receptor antagonists . Histamine-3 receptors are widely distributed throughout the central nervous system and play an important role in regulating neurotransmitter release .

Mode of Action

It is known to exhibit potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation . This property has led to its investigation as a potential candidate for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Biochemical Pathways

Given its role as a histamine-3 receptor antagonist, it can be inferred that it may influence the histaminergic pathways in the central nervous system .

Pharmacokinetics

It is a crystalline solid with high solubility in water , which suggests it could have good bioavailability.

Result of Action

Its potent enzyme inhibitory effects suggest that it may alter the activity of certain enzymes involved in neurotransmitter regulation, potentially leading to changes in neurotransmitter levels and neuronal activity .

Action Environment

It is known to be stable under ambient conditions , suggesting that it may be relatively resistant to environmental changes. It is also hygroscopic , indicating that it absorbs moisture from the air, which could potentially affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluoropiperidine hydrochloride can be synthesized through various methods. One common method involves the reaction of N-benzyl-4,4-difluoropiperidine with 1-chloroethyl chloroformate in methylene chloride under an argon atmosphere. The mixture is stirred at 55°C for 2 hours, followed by cooling and refluxing in methanol to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent removal under reduced pressure and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives .

Scientific Research Applications

4,4-Difluoropiperidine hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

  • 3,3-Difluoroazetidine hydrochloride
  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 3,3-Difluoropyrrolidine hydrochloride

Comparison: 4,4-Difluoropiperidine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and pharmacological properties. Compared to similar compounds, it offers a balance of stability, solubility, and enzyme inhibitory effects, making it particularly valuable in pharmaceutical research .

Properties

IUPAC Name

4,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-3-8-4-2-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABUKBBBSMNNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374290
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144230-52-4
Record name 4,4-Difluoropiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144230-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4,4-difluoro-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In an argon atmosphere, 1-chloroethyl chloroformate (2.62 mL) was added dropwise to the above-obtained N-benzyl-4,4-difluoropiperidine (4.66 g) in methylene chloride (93 mL) at 0° C., and the resultant mixture was stirred at 55° C. for 2 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, and the residue in methanol (93 mL) was refluxed under heat for 4 hours, and then cooled in air. The reaction solvent was removed under reduced pressure, to thereby give the title compound as a solid (3.03 g, 87%).
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4-difluoropiperidine hydrochloride interact with the perovskite material in the solar cell, and what are the downstream effects of this interaction?

A1: this compound (2FPD) reacts with the perovskite material to form a 2D perovskite layer, (2FPD)2PbI4, on the perovskite surface. [] This 2D layer exhibits ferroelectric properties, meaning it possesses a spontaneous electric polarization that can be reversed by an external electric field. []

  • Enhanced Built-in Electric Field: The oriented dipoles in the 2D layer contribute to a stronger built-in electric field within the device, reaching 1.06 V. This stronger field facilitates more efficient charge extraction and transport. []
  • Improved Out-of-Plane Conductivity: The ferroelectric layer facilitates the movement of charge carriers (electrons and holes) along the out-of-plane direction, which is typically challenging in 2D/3D perovskite structures. []
  • Delayed Hot Carrier Cooling: The ferroelectric layer also contributes to a longer cooling time for "hot carriers" – highly energetic charge carriers generated by sunlight. This delay allows for more efficient energy extraction before the carriers lose their energy as heat. []
  • Reduced Exciton Binding Energy: The presence of 2FPD modifies the dielectric environment of the perovskite surface, leading to a decrease in exciton binding energy (32.8 meV). This reduction facilitates more efficient charge separation and improves device performance. []

Q2: What is the impact of using this compound on the performance and stability of the perovskite solar cells?

A2: Incorporating this compound significantly improves both the performance and stability of inverted perovskite solar cells:

  • Increased Power Conversion Efficiency (PCE): The synergistic effects of ferroelectricity and defect passivation achieved by the 2FPD treatment result in a remarkable PCE of 24.82% (certified: 24.38%) for the treated solar cells. []
  • Long-Term Stability: The 2FPD-treated devices also exhibit excellent long-term stability, retaining over 90% of their initial efficiency even after 1000 hours of continuous operation under maximum power point tracking conditions. []

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